molecular formula C21H15FO2 B12702692 Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- CAS No. 903-44-6

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-

Cat. No.: B12702692
CAS No.: 903-44-6
M. Wt: 318.3 g/mol
InChI Key: XJYHZFFIQLKLAZ-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon derivative This compound is known for its complex structure, which includes multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydro derivatives .

Scientific Research Applications

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form adducts with DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

903-44-6

Molecular Formula

C21H15FO2

Molecular Weight

318.3 g/mol

IUPAC Name

2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetic acid

InChI

InChI=1S/C21H15FO2/c1-12-13-6-2-3-7-14(13)17(11-20(23)24)18-10-19(22)15-8-4-5-9-16(15)21(12)18/h2-10H,11H2,1H3,(H,23,24)

InChI Key

XJYHZFFIQLKLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)O)F

Origin of Product

United States

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